tert-Butylphosphonic dichloride
Overview
Description
Tert-Butylphosphonic dichloride is a chemical compound with the linear formula (CH3)3CP(O)Cl2 . It has a molecular weight of 174.99 . It is used in the preparation and evaluation of the antimicrobial activities of a new class of macrocyclic phosphonates to determine their efficacy in suppressing the growth of bacteria and fungi .
Molecular Structure Analysis
The linear formula of tert-Butylphosphonic dichloride is (CH3)3CP(O)Cl2 . The molecular weight is 174.99 .Chemical Reactions Analysis
Tert-Butylphosphonic dichloride is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Tert-Butylphosphonic dichloride is a solid at 20°C . It is sensitive to moisture and heat . The melting point is between 120.0 to 125.0 °C .Scientific Research Applications
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Organic Synthesis
- Application : tert-Butylphosphonic dichloride is used as a reagent in various organic synthesis reactions . It is suitable for Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
- Results : The outcomes of these reactions would vary depending on the specific reaction being performed. In general, these reactions are used to form new carbon-carbon or carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic molecules .
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Preparation of Phosphonate Cages
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Surface Modification
- Application : tert-Butylphosphonic dichloride can be used to modify the surface of materials. For example, it has been used to modify the surface of barium titanate (BTO) nanoparticles .
- Method : The specific method of application or experimental procedure would involve reacting tert-Butylphosphonic dichloride with the BTO nanoparticles under the conditions necessary to form the desired surface modification .
- Results : The result of this reaction would be the formation of a modified surface on the BTO nanoparticles .
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Preparation of Other Phosphorus Compounds
- Application : tert-Butylphosphonic dichloride can be used as a starting material for the synthesis of other phosphorus compounds .
- Method : The specific method of application or experimental procedure would depend on the type of phosphorus compound being synthesized. In general, it would involve reacting tert-Butylphosphonic dichloride with the appropriate reactants under the necessary conditions .
- Results : The outcomes of these reactions would be the formation of new phosphorus compounds .
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Density Functional Theory Simulations
- Application : tert-Butylphosphonic dichloride can be used in Density Functional Theory (DFT) simulations. For instance, it has been used to study the interactions of the TiO2-terminated surface of Barium Titanate (BTO) with hydrogen, hydroxyl, water, and tert-butylphosphonic acid .
- Method : The specific method of application or experimental procedure would involve using DFT simulations to model the interactions of these species with the TiO2-terminated surface of BTO .
- Results : The results of these simulations would provide insights into the surface chemistry of BTO and how it interacts with these species .
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Preparation of Borophosphonate Cages
- Application : tert-Butylphosphonic dichloride can be used in the preparation of borophosphonate cages .
- Method : The specific method of application or experimental procedure would involve reacting tert-Butylphosphonic dichloride with the appropriate boron-containing reactants under the conditions necessary to form the borophosphonate cage structure .
- Results : The result of this reaction would be the formation of a borophosphonate cage structure .
Safety And Hazards
properties
IUPAC Name |
2-dichlorophosphoryl-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2OP/c1-4(2,3)8(5,6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGNSMOWJIYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369906 | |
Record name | tert-Butylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylphosphonic dichloride | |
CAS RN |
4707-95-3 | |
Record name | tert-Butylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butylphosphonic Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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